D-erythro-MAPP - 60847-25-8

D-erythro-MAPP

Catalog Number: EVT-458308
CAS Number: 60847-25-8
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide is an alkylbenzene.
Source and Classification

D-erythro-MAPP is synthesized in laboratories and does not occur naturally. It is classified under synthetic organic compounds with applications in medicinal chemistry and biochemistry. The compound has a CAS Number of 143492-38-0 and is often referenced in studies examining its effects on cellular processes, particularly those involving sphingolipids and ceramide metabolism .

Synthesis Analysis

The synthesis of D-erythro-MAPP involves several key steps:

  1. Starting Material: The synthesis typically begins with the chiral precursor (1S,2R)-2-amino-1-phenylpropan-1-ol.
  2. Reaction with Myristoyl Chloride: The amino alcohol is reacted with myristoyl chloride under controlled conditions. This reaction is crucial for introducing the myristoyl group, which enhances the compound's biological activity.
  3. Purification: Following the reaction, the product is purified using chromatography techniques to ensure high purity and yield.
Molecular Structure Analysis

The molecular structure of D-erythro-MAPP can be described as follows:

  • Chemical Formula: C_{17}H_{33}N_{1}O_{2}
  • Molecular Weight: Approximately 281.46 g/mol
  • Structural Features:
    • The molecule contains a long hydrophobic myristoyl chain (derived from myristic acid).
    • An amino alcohol backbone that contributes to its amphiphilic nature, allowing it to interact with lipid membranes.

The stereochemistry at the chiral centers is crucial for its biological activity, with specific configurations impacting its interaction with cellular targets .

Chemical Reactions Analysis

D-erythro-MAPP participates in various chemical reactions, primarily as a substrate or inhibitor:

  1. Inhibition of Ceramidase: D-erythro-MAPP acts as an inhibitor of alkaline ceramidase enzymes, which are involved in the hydrolysis of ceramide into sphingosine and fatty acids. This inhibition leads to increased levels of ceramide within cells, affecting signaling pathways related to cell growth and apoptosis .
  2. Potential Formation of Derivatives: The hydroxyl group on the amino alcohol may undergo further reactions to form various derivatives that can be explored for enhanced biological properties.

These reactions are significant for understanding how D-erythro-MAPP can modulate lipid metabolism and influence cellular responses.

Mechanism of Action

The mechanism of action of D-erythro-MAPP primarily involves its role as a ceramidase inhibitor:

  • Inhibition Pathway: By inhibiting alkaline ceramidase, D-erythro-MAPP prevents the breakdown of ceramide into sphingosine. Elevated ceramide levels are associated with pro-apoptotic signaling pathways, thus influencing cell survival and proliferation.
  • Biological Impact: Studies have shown that D-erythro-MAPP can induce growth suppression in various cancer cell lines by modulating sphingolipid metabolism. This effect highlights its potential therapeutic applications in oncology .
Physical and Chemical Properties Analysis

D-erythro-MAPP exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic myristoyl chain.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining suitable experimental conditions for its use in various biochemical assays .

Applications

D-erythro-MAPP has several significant applications in scientific research:

  1. Cancer Research: Used to investigate the role of sphingolipids in cancer cell growth and apoptosis.
  2. Lipid Metabolism Studies: Serves as a tool for studying lipid signaling pathways, particularly those involving ceramide metabolism.
  3. Drug Development: Potential candidate for developing new therapies targeting metabolic diseases linked to sphingolipid dysregulation.
Introduction to Ceramidase Inhibition in Sphingolipid Metabolism

Role of Ceramidases in Sphingolipid Homeostasis and Cellular Signaling

Ceramidases (CDases) constitute a crucial class of enzymes that govern sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and free fatty acids. This reaction represents the decisive step that determines the balance between ceramide – a potent tumor suppressor lipid that promotes apoptosis and cell cycle arrest – and sphingosine-1-phosphate (S1P) – a proliferative and pro-survival signaling molecule [1] [9]. Ceramidases are categorized according to their pH optima and subcellular localization into acid (aCDase), neutral (nCDase), and alkaline (alkCDase) isoforms, each exhibiting distinct structural properties and physiological functions [1] [4]. The alkaline ceramidases (such as ACER1, ACER2, and ACER3 in humans) reside primarily in the endoplasmic reticulum and Golgi apparatus, operating optimally at pH 7.5-9.5. They participate in the sphingolipid salvage pathway, recycling sphingosine for ceramide regeneration and modulating localized ceramide pools that influence critical cellular decisions between survival and death [4] [9].

The ceramide/S1P rheostat concept underscores the opposing biological activities of these metabolites. Ceramide accumulation triggers apoptosis, autophagy, and senescence in response to cellular stressors (chemotherapeutic agents, radiation, oxidative stress). Conversely, S1P – generated through phosphorylation of sphingosine liberated by ceramidase activity – promotes cell proliferation, migration, and angiogenesis via engagement with S1P receptors (S1PRs) [1] [4]. Alkaline ceramidases, therefore, function as pivotal molecular switches regulating this rheostat. Their overexpression or hyperactivity is frequently associated with pathological states, particularly cancer chemoresistance, where enhanced ceramide hydrolysis depletes pro-apoptotic ceramide while generating S1P to drive survival and proliferation pathways [1] [6]. Conversely, deficiencies in acid ceramidase activity are linked to Farber disease, highlighting the non-redundant roles of different ceramidase isoforms [8].

Table 1: Major Mammalian Ceramidase Isoforms and Their Characteristics

IsoformOptimal pHPrimary LocalizationKey FunctionsTissue Distribution
Acid (aCDase)4.5-5.0LysosomesLysosomal ceramide degradation, salvage pathway initiationUbiquitous, high in liver, kidney, skin
Neutral (nCDase)6.5-7.5Plasma membrane, mitochondriaRegulating plasma membrane ceramide, stress responsesIntestine, kidney, brain, heart
Alkaline 1 (ACER1)8.0-9.0Endoplasmic ReticulumKeratinocyte differentiation, epidermal barrier formationSkin, esophagus
Alkaline 2 (ACER2)8.0-9.0Golgi ApparatusCell proliferation, survival, Golgi ceramide metabolismUbiquitous, high in placenta, pancreas
Alkaline 3 (ACER3)8.0-9.0Endoplasmic ReticulumMetabolism of unsaturated long-chain ceramidesBrain, lung, heart

Rationale for Targeting Alkaline Ceramidase in Pathophysiological Contexts

The dysregulation of alkaline ceramidase activity presents a compelling therapeutic target, particularly in oncology and inflammatory diseases. In cancer cells, upregulation of ACER2 and ACER3 is frequently observed and correlates with poor prognosis. This overexpression shifts the ceramide/S1P balance towards S1P, conferring resistance to chemotherapy and radiotherapy by blunting the ceramide-mediated apoptotic response while simultaneously activating pro-survival pathways like PI3K/AKT and ERK MAPK via S1P signaling [1] [6]. Studies in breast cancer models (MCF-7 cells) demonstrated that ACER2 overexpression promotes proliferation and survival, while its knockdown sensitizes cells to chemotherapeutic agents [6]. Similarly, ACER3 has been implicated in the survival of leukemia cells and resistance to treatments like imatinib in chronic myeloid leukemia [1].

Beyond oncology, alkaline ceramidases modulate inflammatory pathways. Elevated alkCDase activity can amplify inflammatory responses through increased S1P production, which activates NF-κB signaling and promotes the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [1] [2]. This positions alkCDase as a potential target for inflammatory conditions. Furthermore, research using the yeast model (Saccharomyces cerevisiae) revealed that the PAQR receptor family (homologous to human adiponectin receptors) shares structural similarity with alkaline ceramidases and signals through sphingoid base generation. Inhibition of alkaline ceramidase activity using D-erythro-MAPP blocked PAQR (Izh2p)-dependent signaling pathways, including repression of the iron-uptake gene FET3, confirming the functional link between receptor signaling and ceramidase-generated sphingoid bases [2] [3]. This suggests potential cross-talk between receptor signaling and sphingolipid metabolism relevant to metabolic diseases.

Table 2: Pathophysiological Consequences of Alkaline Ceramidase Dysregulation and Inhibitor Effects

Pathophysiological ContextConsequence of AlkCDase DysregulationEffect of AlkCDase Inhibition (e.g., D-e-MAPP)
Cancer (e.g., Breast, Leukemia)Overexpression depletes pro-apoptotic ceramide, increases pro-survival S1P → Chemoresistance, proliferation↑ Ceramide accumulation, ↓ S1P → Growth suppression, cell cycle arrest (G0/G1), chemosensitization
Inflammation↑ S1P → NF-κB activation, ↑ Pro-inflammatory cytokines (TNF-α, IL-6)↓ S1P → Attenuation of NF-κB signaling, ↓ Cytokine production
Yeast PAQR (Izh2p) SignalingReceptor activity ↑ Sphingoid bases → Repression of FET3 (iron uptake)Blocks Izh2p-mediated FET3 repression, confirming sphingoid bases as second messengers
Potential Metabolic DisordersAdiponectin receptor signaling (PAQR homolog) potentially modulated via sphingolipid rheostatTheoretical potential to modulate adiponectin sensitivity

Emergence of D-erythro-MAPP as a Selective Inhibitor: Historical Development and Key Discoveries

D-erythro-MAPP (D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol; C₂₃H₃₉NO₂; MW 361.56 Da) emerged in the early 1990s as part of a concerted effort to develop chemically defined tools to probe ceramide metabolism and function. Initial research focused on synthesizing ceramide analogs. D-e-MAPP was designed with a specific stereochemical configuration [(1S,2R)], distinct from the natural D-erythro-ceramide [(2S,3R)] [6]. Early biochemical characterization revealed a surprising finding: Instead of mimicking ceramide action, D-e-MAPP induced time- and concentration-dependent ceramide accumulation in human promyelocytic leukemia cells (HL-60). This effect was stereospecific, as its enantiomer, L-erythro-MAPP, was inactive [6]. Crucially, D-e-MAPP failed to activate known ceramide effectors like ceramide-activated protein phosphatase (CAPP) in vitro, suggesting an indirect mechanism of action [6].

The pivotal breakthrough came from metabolic studies. While L-e-MAPP was readily metabolized by alkaline ceramidase in vitro (similar to natural C₁₆-ceramide), D-e-MAPP remained intact within cells. Furthermore, D-e-MAPP demonstrated potent inhibition of alkaline ceramidase activity in vitro with an IC₅₀ of 1-5 μM, significantly lower than its weak inhibition of acid ceramidase (IC₅₀ > 500 μM) [5] [6] [8]. This established D-e-MAPP as the first relatively selective pharmacologic inhibitor of alkaline ceramidases. Its mechanism involves competitive binding at the enzyme's active site, exploiting its structural similarity to ceramide while its altered stereochemistry prevents hydrolysis and blocks access to the natural substrate [6]. The ability of D-e-MAPP to inhibit the cellular metabolism of L-e-MAPP provided further evidence of its intracellular efficacy against alkCDase [6].

The development of D-e-MAPP was instrumental in validating alkaline ceramidase as a druggable target. Its application in cellular models (e.g., HL-60, MCF-7) consistently demonstrated that selective alkCDase inhibition leads to endogenous ceramide elevation, growth suppression, and G0/G1 cell cycle arrest, effectively phenocopying the biological effects of exogenous ceramide administration [5] [6]. This provided critical proof-of-concept that modulating alkCDase activity could shift the sphingolipid rheostat towards ceramide-mediated growth arrest and apoptosis, paving the way for subsequent drug discovery efforts targeting sphingolipid metabolism in cancer and inflammation [1] [7]. Patents covering compositions and methods for treating cancer and inflammation by modulating sphingolipid metabolism, implicitly including strategies like alkCDase inhibition, emerged following these key discoveries [7].

Table 3: Key Biochemical and Pharmacological Properties of D-erythro-MAPP

Properties

CAS Number

60847-25-8

Product Name

D-erythro-MAPP

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N

SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O

Synonyms

2-(N-myristoylamino)-1-phenyl-1-propanol
2-(N-myristoylamino)-1-phenyl-1-propanol, (R-(R*,R*))-isomer
2-(N-myristoylamino)-1-phenyl-1-propanol, (R-(R*,S*))-isomer
2-(N-myristoylamino)-1-phenyl-1-propanol, (S-(R*,S*))-isomer
D-erythro-MAPP
D-MAPP cpd

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.